1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine
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Overview
Description
1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzyl group and a furylmethyl group attached to the nitrogen atoms of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-furylmethylamine as the primary starting materials.
Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(4-bromobenzyl)piperazine.
Alkylation: The resulting 1-(4-bromobenzyl)piperazine is then alkylated with 2-furylmethyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for controlled reaction conditions.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation: Formation of furan derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: Used in the synthesis of novel materials with specific electronic properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl and furylmethyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-4-(2-furylmethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-methylbenzyl)-4-(2-furylmethyl)piperazine: Similar structure but with a methyl group instead of bromine.
1-(4-fluorobenzyl)-4-(2-furylmethyl)piperazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with molecular targets. The combination of bromobenzyl and furylmethyl groups provides a distinct chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)13-16-2-1-11-20-16/h1-6,11H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQPCUQNARILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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